

# Technical Guide: Spectroscopic Analysis of Bromomethoxypyridine Derivatives

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## Compound of Interest

Compound Name: 5-Bromo-2-methoxypyridin-3-ol

Cat. No.: B594985

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To: Researchers, Scientists, and Drug Development Professionals

Subject: Spectroscopic Data and Analysis of **5-Bromo-2-methoxypyridin-3-ol** and Related Compounds

Disclaimer: Direct spectroscopic data for the target compound, **5-Bromo-2-methoxypyridin-3-ol**, is not readily available in the public domain. This document provides a comprehensive analysis of a closely related isomer, 2-Bromo-3-methoxypyridine, for which spectroscopic data has been published. This information can serve as a valuable reference for the spectroscopic characterization of similar bromomethoxypyridine derivatives.

## Spectroscopic Data for 2-Bromo-3-methoxypyridine

The following tables summarize the key spectroscopic data for 2-Bromo-3-methoxypyridine, a structural isomer of the requested compound. This data is crucial for the structural elucidation and characterization of this class of compounds.

### Table 1: $^1\text{H}$ NMR Spectroscopic Data (400 MHz, $\text{CDCl}_3$ )[1]

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
8.12	d	4.7	H-6
7.25	dd	4.7, 8.4	H-4
7.08	d	8.4	H-5
3.95	s	-	-OCH <sub>3</sub>

**Table 2: <sup>13</sup>C NMR Spectroscopic Data (100 MHz, CDCl<sub>3</sub>)**  
**[1]**

Chemical Shift ( $\delta$ ) ppm	Assignment
155.1	C-3
150.3	C-6
142.4	C-2
128.4	C-5
122.8	C-4
56.5	-OCH <sub>3</sub>

**Table 3: Mass Spectrometry Data (Electron Ionization)****[1]**

m/z	Interpretation
187/189	[M] <sup>+</sup> (Molecular ion peak with bromine isotopes)
158/160	[M-CHO] <sup>+</sup>
146/148	[M-CH <sub>3</sub> -CO] <sup>+</sup>
108	[M-Br] <sup>+</sup>
78	Pyridine fragment

## Experimental Protocols for Spectroscopic Analysis

The following are generalized experimental protocols for acquiring the spectroscopic data presented above. These methodologies are standard practices in chemical analysis.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

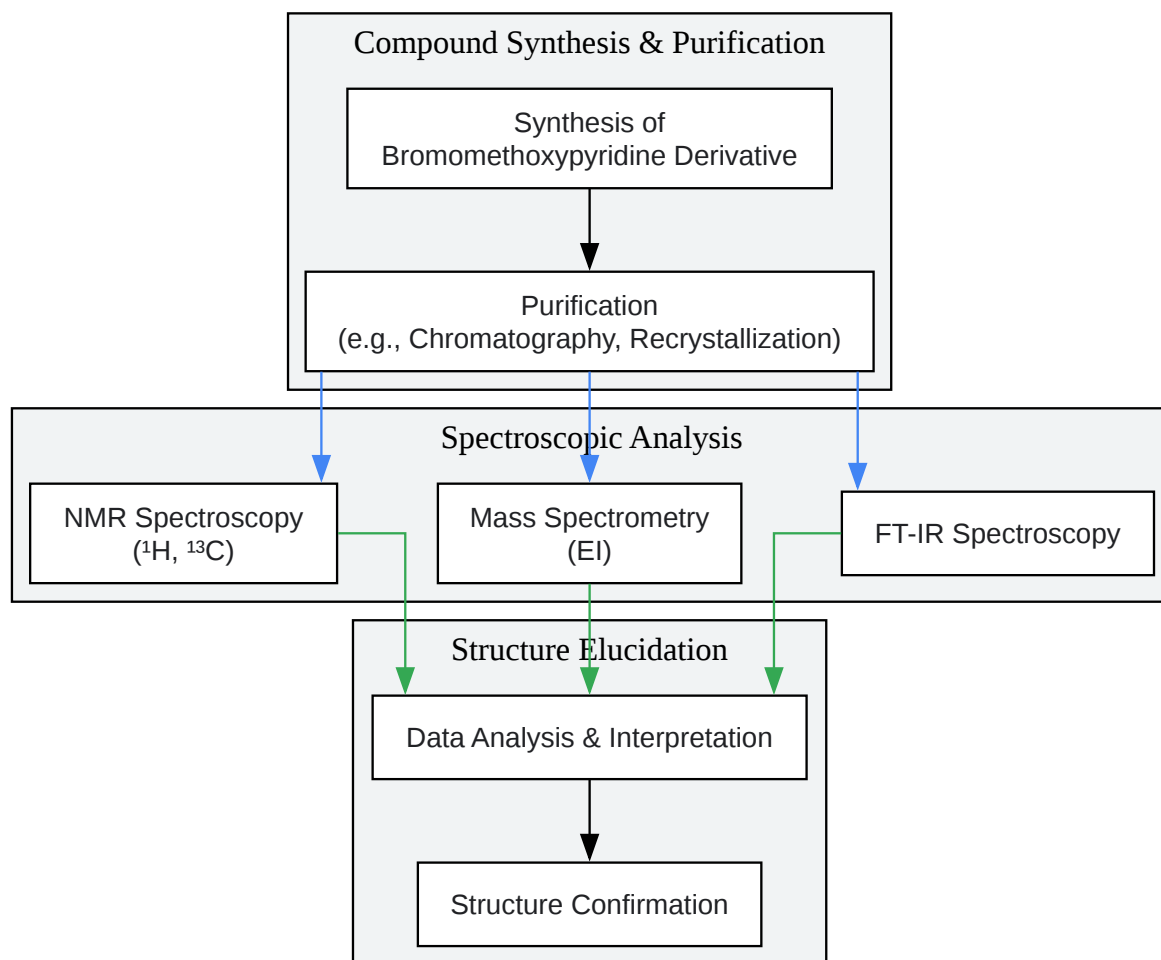
- **Sample Preparation:** Dissolve approximately 5-10 mg of the compound in about 0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ).
- **Instrumentation:** Utilize a 400 MHz (for  $^1\text{H}$  NMR) or 100 MHz (for  $^{13}\text{C}$  NMR) spectrometer.
- **Data Acquisition:**
  - For  $^1\text{H}$  NMR, acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
  - For  $^{13}\text{C}$  NMR, acquire the spectrum with complete proton decoupling.
- **Data Processing:** Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak.

## Mass Spectrometry (MS)

- **Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).
- **Ionization:** Employ Electron Ionization (EI) at 70 eV.
- **Mass Analysis:** Scan a mass range of  $m/z$  40-300 to detect the molecular ion and significant fragment ions.<sup>[1]</sup>
- **Data Analysis:** Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. The presence of bromine isotopes ( $^{79}\text{Br}/^{81}\text{Br}$ ) will result in characteristic isotopic patterns for ions containing this atom.<sup>[1]</sup>

## Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the comprehensive spectroscopic analysis of a small organic molecule.



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## References

- 1. benchchem.com [benchchem.com]

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